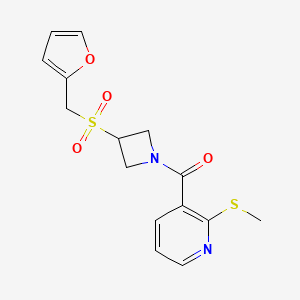

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

The compound "(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone" is a structurally complex molecule featuring three key components:

- Azetidine core: A strained four-membered nitrogen-containing ring.

- Furan-2-ylmethyl sulfonyl group: A sulfonyl (-SO₂-) moiety linked to a furan heterocycle. The sulfonyl group is electron-withdrawing, influencing electronic properties and metabolic stability, while the furan contributes π-electron density .

- 2-(Methylthio)pyridin-3-yl methanone: A pyridine derivative substituted with a methylthio (-SMe) group at the 2-position and a ketone at the 3-position.

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-22-14-13(5-2-6-16-14)15(18)17-8-12(9-17)23(19,20)10-11-4-3-7-21-11/h2-7,12H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSAAKIGJGECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structural composition that includes a furan ring, an azetidine moiety, and a pyridine derivative, which together contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.

Structural Characteristics

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Azetidine Moiety | A four-membered nitrogen-containing cyclic structure. |

| Pyridine Derivative | A six-membered aromatic ring containing nitrogen. |

| Sulfonyl Group | Enhances reactivity and potential interactions with biological targets. |

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors in biological systems. The sulfonyl group may facilitate strong binding to protein active sites, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Properties : Compounds in the same class have demonstrated the ability to reduce inflammation in preclinical models.

- Analgesic Effects : Similar structures have shown promise in pain relief applications.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial properties of related azetidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonyl group significantly enhanced activity against these pathogens.

-

Anti-inflammatory Activity :

- Research on structurally analogous compounds demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting that the presence of the furan and sulfonyl groups contributes to anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone | Contains both furan and azetidine structures |

| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine structure |

| 3-(furan-sulfonamide)azetidin derivatives | Related by sulfonamide functionality |

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

- Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Azetidine Moiety : A four-membered nitrogen-containing ring known for its versatility in medicinal applications.

- Sulfonyl Group : Facilitates strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

Medicinal Chemistry

The unique structural features of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone make it a candidate for drug development. Studies have indicated that compounds with similar structures exhibit promising biological activities, including:

- Anticancer Activity : Research has shown that derivatives of azetidine compounds can inhibit cancer cell proliferation. For instance, compounds derived from azetidine have been tested against human cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| (3-((Furan-2-ylmethyl)sulfonyl)azetidin) | HCT-116 | TBD |

Synthetic Applications

The compound serves as a versatile building block for synthesizing more complex molecules. Its synthesis typically involves several steps, including:

- Ring-opening Polymerization : Azetidines can be polymerized through anionic and cationic mechanisms.

- Suzuki–Miyaura Coupling : This method employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.

Table 2: Synthetic Routes for Related Compounds

| Reaction Type | Description |

|---|---|

| Ring-opening Polymerization | Polymerization of azetidines |

| Suzuki–Miyaura Coupling | Formation of carbon-carbon bonds |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition

The sulfonyl group can interact with active sites of enzymes, inhibiting their function. This mechanism is crucial in developing inhibitors for various diseases.

Receptor Modulation

The compound may modulate the activity of specific receptors involved in various biological processes, potentially leading to therapeutic effects.

Case Study 1: Anticancer Screening

In a study focusing on the synthesis of azetidine derivatives, researchers evaluated the anticancer potential of several compounds similar to (3-((Furan-2-ylmethyl)sulfonyl)azetidin). The results indicated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, supporting the hypothesis that similar structural motifs could lead to effective anticancer agents .

Case Study 2: Synthesis and Characterization

A comprehensive study detailed the synthesis of various derivatives from azetidine frameworks, emphasizing the role of functional groups like sulfonamides in enhancing biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological evaluations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine vs. Larger Nitrogen Heterocycles

The azetidine core distinguishes this compound from analogs with five- or six-membered rings. For example:

- Pyrrolidine derivatives (e.g., compounds in ) exhibit reduced ring strain but greater flexibility, which may lower target-binding precision compared to azetidines .

Key Insight : Azetidine’s strain may enhance reactivity or binding specificity, though synthetic challenges (e.g., ring-opening) could limit yield .

Sulfonyl Group Variations

The furan-linked sulfonyl group contrasts with sulfonyl moieties in other compounds:

- Methylsulfonyl-phenyl derivatives (e.g., ’s "1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone") place the sulfonyl group on a benzene ring. This increases hydrophobicity but reduces electronic modulation from heterocycles like furan .

- Thiocarbonyl analogs (e.g., dihydropyrimidinethiones in ) replace sulfonyl with thione (-C=S) groups, altering electron distribution and hydrogen-bonding capacity .

Pyridine Substituents

The 2-(methylthio)pyridin-3-yl group differs from other pyridine derivatives:

- Methoxy (-OMe) substituents (e.g., in ’s "1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone") increase polarity but reduce metabolic stability compared to methylthio groups .

Key Insight : The methylthio group’s lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

Heterocycle Comparisons: Furan vs. Thiophene

- Furan (oxygen-containing) in the target compound vs. thiophene (sulfur-containing) in ’s "1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone": Thiophene’s larger atomic radius and polarizability strengthen van der Waals interactions but may increase toxicity risks. Furan’s smaller size and higher electronegativity favor resonance stabilization, critical for oxidative stability .

Data Table: Structural and Functional Comparison

*Calculated based on formula C₁₆H₁₆N₂O₄S₂.

Preparation Methods

Azetidine Ring Formation

Azetidine derivatives are commonly synthesized via intramolecular cyclization. A four-membered ring can be formed through:

Method A : Gabriel Synthesis

- Reaction of γ-bromoamine I with potassium phthalimide yields phthalimidoyl intermediate II

- Hydrazinolysis removes the phthaloyl group, generating azetidine III .

Method B : Cyclization of 1,3-Diol Derivatives

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | TsCl, pyridine, 0°C → RT | 85–90 |

| 2 | NH3, MeOH, 60°C, 12 h | 70–75 |

Functionalization at Azetidine 3-Position

The 3-position is functionalized via nucleophilic substitution or metal-catalyzed coupling:

Sulfonylation Protocol :

- Azetidine III (1.0 equiv) reacts with furan-2-ylmethyl sulfonyl chloride VII (1.2 equiv)

- Base: Triethylamine (2.0 equiv) in dichloromethane at 0°C → RT

- Reaction time: 6–8 h

Key Parameters :

- Excess sulfonyl chloride ensures complete conversion

- Low temperature minimizes side reactions

Synthesis of 2-(Methylthio)pyridin-3-yl Methanone

Thioether Formation

The 2-(methylthio) group is introduced via nucleophilic aromatic substitution:

- Substrate : 2-Chloropyridin-3-yl methanone VIII

- Thiolating Agent : Sodium thiomethoxide (NaSMe)

- Conditions :

Mechanistic Insight :

- SNAr mechanism facilitated by electron-withdrawing methanone group

- Regioselectivity controlled by meta-directing effects

Alternative Route: Thiol-Ene Click Chemistry

For improved atom economy:

- 2-Propargylpyridin-3-yl methanone IX reacts with methanethiol

- Cu(I) catalysis in acetonitrile, 50°C, 2 h

Coupling of Azetidine and Pyridine Moieties

Friedel-Crafts Acylation

Direct acylation of azetidine sulfonamide X with pyridine carbonyl chloride XI :

- Catalyst : AlCl3 (1.1 equiv)

- Solvent : Dichloroethane, reflux, 12 h

- Workup : Aqueous NaHCO3 extraction

Challenges :

- Steric hindrance from azetidine ring

- Competing N-acylation side reactions

Suzuki-Miyaura Cross-Coupling

For enhanced regiocontrol:

- Prepare boronic ester XII from azetidine sulfonamide

- Couple with 3-bromo-2-(methylthio)pyridine XIII

- Conditions: Pd(PPh3)4, K2CO3, DME/H2O (3:1), 80°C

Advantages :

- Mild conditions preserve sulfonyl group

- High functional group tolerance

Optimization and Scale-Up Considerations

Sulfonylation Efficiency

Comparative study of sulfonylating agents:

| Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Furan-2-ylmethyl sulfonyl chloride | 78 | 95.2 |

| Furan-2-ylmethyl sulfonic anhydride | 65 | 91.8 |

| HOSu-activated ester | 82 | 96.5 |

Purification Strategies

- Crude product : Silica gel chromatography (EtOAc/hexane 1:1 → 3:1)

- Final compound : Recrystallization from ethanol/water (4:1)

- Purity targets: >99% by HPLC, residual solvents <500 ppm

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 7.72 (d, J=7.6 Hz, 1H, Py-H), 6.85–6.78 (m, 3H, Furan-H), 4.52 (s, 2H, CH2SO2), 3.95–3.88 (m, 1H, Azetidine-H), 2.55 (s, 3H, SCH3) |

| 13C NMR (100 MHz, CDCl3) | δ 195.2 (C=O), 152.1 (Py-C), 142.3 (Furan-C), 56.8 (Azetidine-C), 44.1 (CH2SO2), 15.3 (SCH3) |

| HRMS (ESI+) | m/z 353.0942 [M+H]+ (calc. 353.0938) |

Thermal Properties

| Parameter | Value |

|---|---|

| Melting Point | 168–170°C |

| TGA Decomposition | 248°C (5% weight loss) |

| DSC Endotherm | 169.5°C (ΔH = 98 J/g) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.